Unequivocal Mass Spectrometric Discrimination from Parent API and Key Metabolites
Varenicline N-glucoside (M7) is definitively distinguished from varenicline (parent) and the major N-carbamoyl glucuronide metabolite by its unique molecular ion and fragmentation pattern. In LC-MS analysis, the molecular ion for M7 is m/z 374, a precise mass increase of 162 Da over the parent varenicline ion at m/z 212 [1]. This unequivocally identifies the glucose adduct, separate from other metabolites like N-formylvarenicline (m/z 240, +28 Da), and provides a definitive, quantifiable basis for its specific targeted monitoring in biological and pharmaceutical samples [1].
| Evidence Dimension | Molecular Ion Mass-to-Charge Ratio (m/z) in LC-MS |
|---|---|
| Target Compound Data | m/z 374 |
| Comparator Or Baseline | Parent Varenicline: m/z 212; N-Formylvarenicline: m/z 240 |
| Quantified Difference | +162 Da vs. parent; +134 Da vs. N-formylvarenicline |
| Conditions | Positive electrospray ionization (ESI) mass spectrometry, collision-induced dissociation (CID) |
Why This Matters
Procuring this specific standard is essential for establishing unique identity in bioanalytical methods, preventing false positives that could arise from non-selective metabolites when evaluating pharmacokinetic profiles.
- [1] Obach RS, Reed-Hagen AE, Krueger SS, et al. Metabolism and Disposition of Varenicline, A Selective α4β2 Acetylcholine Receptor Partial Agonist, In Vivo and In Vitro. Drug Metab Dispos. 2006; 34(1): 121-130. View Source
